

Application Note: Spectrophotometric Determination of Lactulose in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactulose*

Cat. No.: *B10753844*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactulose (4-O- β -D-galactopyranosyl-D-fructofuranose) is a synthetic disaccharide widely used in the pharmaceutical industry as an osmotic laxative for the treatment of constipation and for managing portal-systemic encephalopathy.[1][2] It is composed of galactose and fructose monosaccharide units.[2] Since **lactulose** does not possess a significant chromophore, it cannot be directly measured by UV-Vis spectrophotometry.[1] Therefore, derivatization or hydrolysis is required to produce a compound that can be quantified using colorimetric or spectrophotometric methods.[1][3]

This application note details two simple, precise, and cost-effective spectrophotometric methods for the determination of **lactulose** in pharmaceutical preparations, such as syrups. These methods are based on the acid-catalyzed hydrolysis of **lactulose** and subsequent measurement, either directly in the UV region or after a color-forming reaction.

Principle of Methods

Method A: Acid Hydrolysis and UV Spectrophotometry

This method is based on the principle that **lactulose**, when heated in the presence of a strong mineral acid like sulfuric acid, hydrolyzes into its constituent monosaccharides, fructose and

galactose.[2][4] The reaction conditions also promote the formation of a degradation product, likely a furfural derivative, which exhibits significant absorbance in the ultraviolet (UV) region, allowing for direct spectrophotometric quantification at approximately 284 nm.[2][3]

Method B: Resorcinol Colorimetric Method

This method, based on the Seliwanoff test, is a specific reaction used to distinguish between aldoses and ketoses.[1] **Lactulose** is first hydrolyzed by a strong acid (e.g., hydrochloric acid) into fructose and galactose.[5] The liberated fructose, a ketohexose, is then dehydrated to form hydroxymethylfurfural, which subsequently condenses with resorcinol to produce a stable red-orange colored complex.[1] The intensity of this color, which is proportional to the **lactulose** concentration, is measured using a visible spectrophotometer at approximately 485 nm.[1][6]

Instrumentation and Reagents

Instrumentation

- UV-Visible Spectrophotometer (single or double beam)
- 1-cm quartz cuvettes
- Thermostatic water bath
- Analytical balance
- Volumetric flasks and pipettes
- Vortex mixer

Reagents and Standards

- **Lactulose** Reference Standard (USP grade or equivalent)
- Method A:
 - Concentrated Sulfuric Acid (H_2SO_4), analytical grade
 - Deionized or distilled water

- Method B:
 - Resorcinol, analytical grade
 - Concentrated Hydrochloric Acid (HCl), analytical grade
 - Deionized or distilled water

Experimental Protocols

Preparation of Standard Solutions

- **Lactulose** Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of **Lactulose** Reference Standard, dissolve it in, and dilute to 100 mL with deionized water in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. The concentration range should be selected based on the method being used (see tables below). For example, for Method A, prepare standards in the range of 0.5-25 µg/mL.^[2] For Method B, prepare standards in the range of 30-100 µg/mL.^{[1][5]}

Preparation of Sample Solutions

- Accurately weigh or measure a quantity of the pharmaceutical preparation (e.g., **lactulose** syrup) equivalent to a known amount of **lactulose**.
- Dissolve the sample in a suitable volume of deionized water in a volumetric flask.
- Dilute further with deionized water as necessary to bring the final concentration within the linear range of the chosen method. For instance, commercial **lactulose** preparations can be prepared to a target concentration of 40 µg/mL by simple dilution.^[1]

Protocol 1: Acid Hydrolysis with Sulfuric Acid (Method A)

- Pipette a specific volume of each working standard and sample solution into separate glass-stoppered flasks.
- Add 10 mL of 6N sulfuric acid to each flask.^[2]

- Heat the flasks in a boiling water bath (100°C) for a fixed time of 70 minutes to ensure complete hydrolysis and color development.[\[2\]](#)
- After heating, cool the solutions to room temperature.
- Dilute the contents of each flask to a final volume (e.g., 100 mL) with distilled water.[\[2\]](#)
- Measure the absorbance of each solution at 284 nm against a blank prepared using the same procedure but with deionized water instead of the **lactulose** solution.[\[2\]](#)
- Construct a calibration curve by plotting absorbance versus the concentration of the standards.
- Determine the concentration of **lactulose** in the sample solution from the calibration curve.

Protocol 2: Resorcinol Method (Method B)

- Prepare the resorcinol reagent by dissolving 50 mg of resorcinol in concentrated hydrochloric acid and adjusting the volume to 100 mL with the same acid to make a 0.05% solution.[\[1\]](#)
Some protocols specify 0.5% resorcinol in 12 M HCl.[\[1\]](#)
- Pipette 5 mL of each working standard and sample solution into separate test tubes.
- Add 5 mL of the resorcinol reagent to each tube.[\[1\]](#)
- Mix the contents thoroughly and heat the tubes in a water bath at 90°C for exactly 7 minutes.
[\[1\]](#)
- Immediately after heating, cool the tubes to room temperature for about 20 minutes to stabilize the color.[\[1\]](#)
- Measure the absorbance of the resulting red-orange solution at 485 nm against a reagent blank.[\[1\]](#)[\[5\]](#)
- Construct a calibration curve by plotting absorbance versus the concentration of the standards.
- Determine the concentration of **lactulose** in the sample solution from the calibration curve.

Data Presentation and Method Validation

The following tables summarize the quantitative performance parameters reported for the described spectrophotometric methods.

Table 1: Validation Parameters for Acid Hydrolysis UV Method

Parameter	Reported Value	Reference
Wavelength (λ_{max})	284 nm	[2]
Linearity Range	0.5 - 25 $\mu\text{g/mL}$	[2]
Molar Absorptivity	$5.3 \times 10^4 \text{ L/mol/cm}$	[2]
Limit of Detection (LOD)	0.156 $\mu\text{g/mL}$	[2]
Limit of Quantitation (LOQ)	0.5 $\mu\text{g/mL}$	[2]
Accuracy (% Recovery)	101.8% - 103.6%	[2]

| Precision (%RSD/CV) | 5.37% (at 0.5 $\mu\text{g/mL}$) |[\[2\]](#) |

Table 2: Validation Parameters for Resorcinol Colorimetric Method

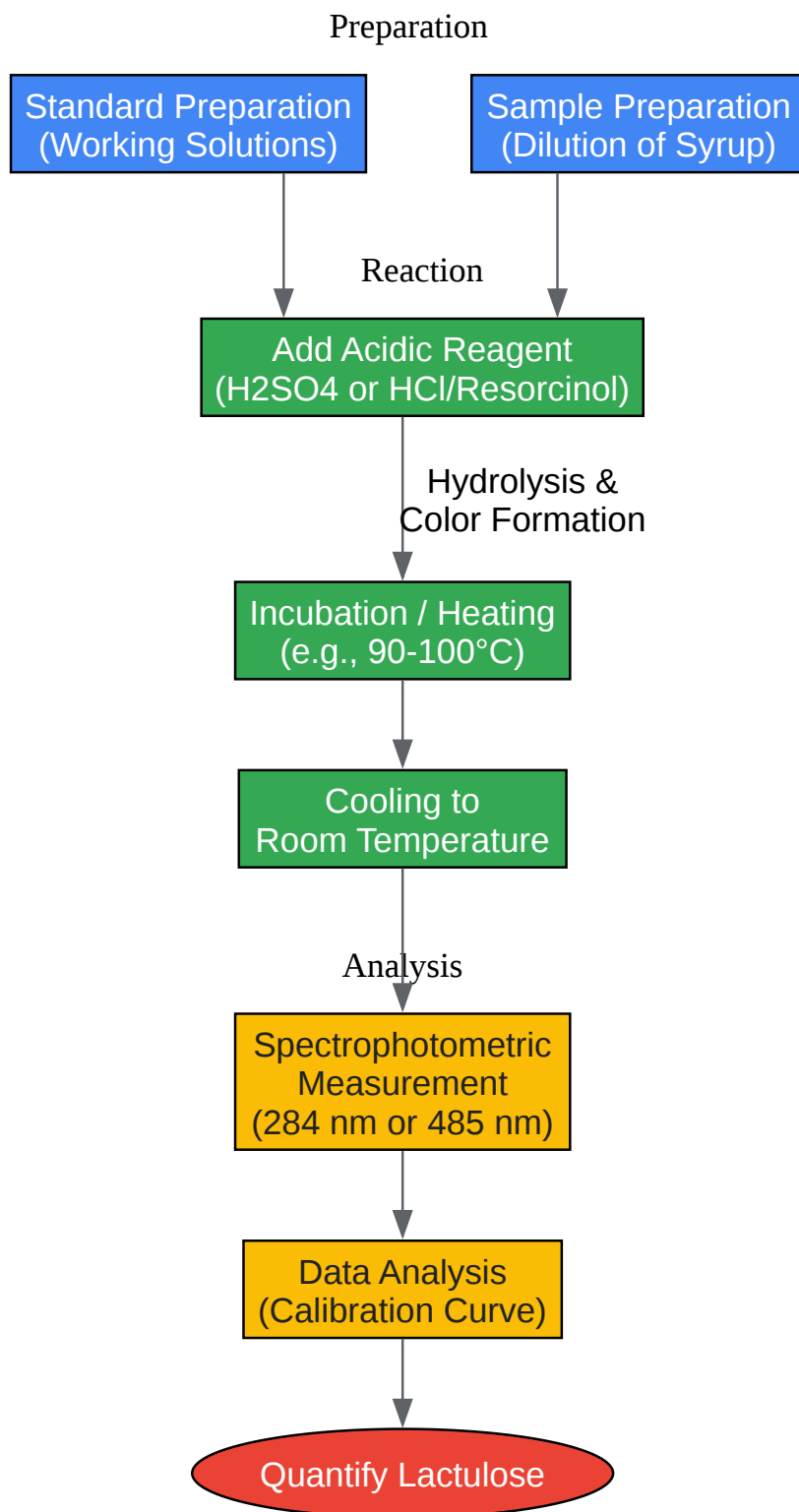
Parameter	Reported Value	Reference
Wavelength (λ_{max})	485 nm	[1] [5]
Linearity Range	30 - 100 $\mu\text{g/mL}$	[1] [5]
Correlation Coefficient (r)	0.9996	[1] [5]
Limit of Detection (LOD)	2.32 $\mu\text{g/mL}$	[1] [5]
Limit of Quantitation (LOQ)	7.04 $\mu\text{g/mL}$	[1] [5]
Accuracy (% Recovery)	96.6% - 100.8%	[1] [5]

| Precision (Repeatability %CV) | 0.70% - 0.75% |[\[1\]](#)[\[5\]](#) |

Visualizations

Experimental Workflow

The general workflow for the spectrophotometric analysis of **lactulose** is depicted below.

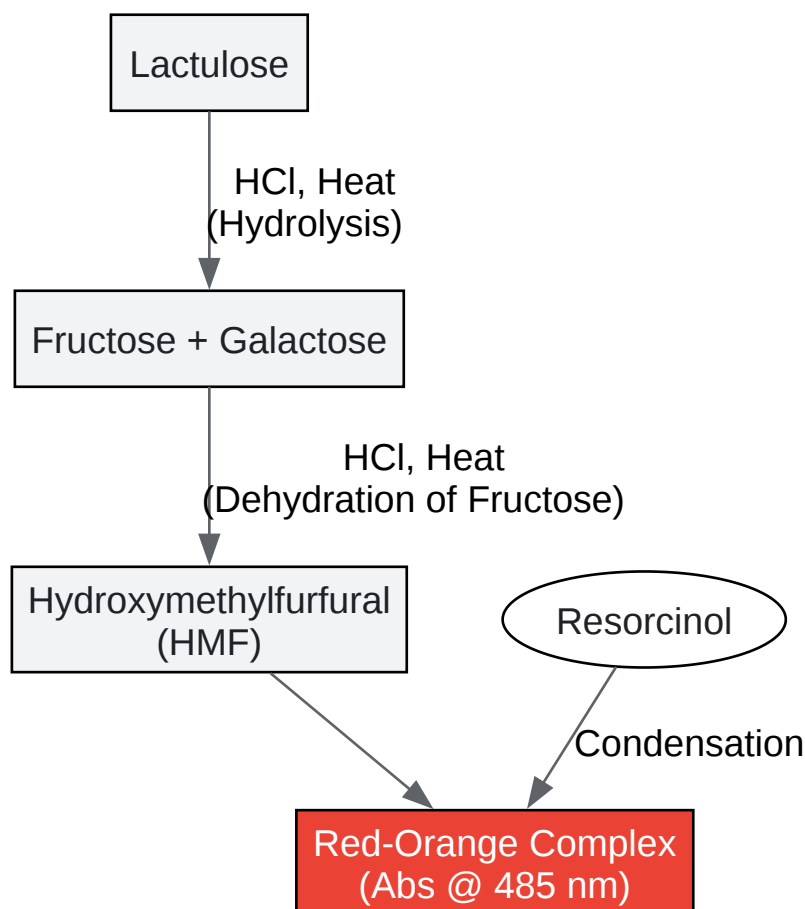


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Caption: General experimental workflow for **lactulose** determination.

Resorcinol Reaction Pathway

The chemical principle of the resorcinol method involves acid-catalyzed hydrolysis followed by a condensation reaction.



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Caption: Reaction pathway for the resorcinol-based method.

Conclusion

The described spectrophotometric methods are simple, rapid, and accurate for the quantification of **lactulose** in pharmaceutical preparations. The acid hydrolysis UV method offers higher sensitivity with a lower limit of detection.[2] The resorcinol colorimetric method provides excellent specificity for ketoses and operates in the visible range, which can reduce interference from other UV-absorbing excipients.[1] Both methods are suitable for routine

quality control analysis in the pharmaceutical industry, offering a cost-effective alternative to more complex chromatographic techniques.

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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Lactulose in Pharmaceutical Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753844#spectrophotometric-determination-of-lactulose-in-pharmaceutical-preparations>]

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